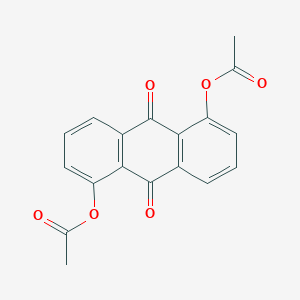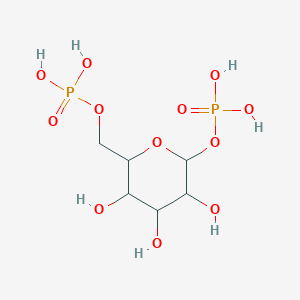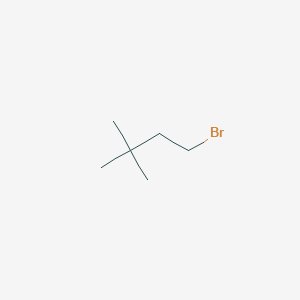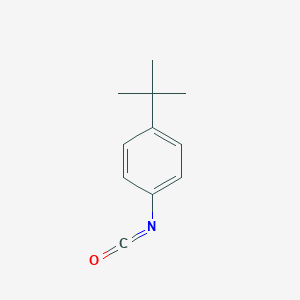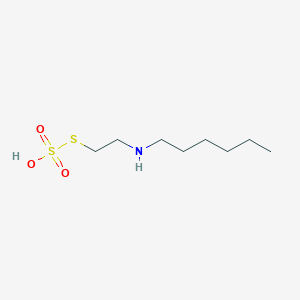
Ethyl 3-(4-(tert-butyl)phenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(4-(tert-butyl)phenyl)propanoate is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Antimicrobial Agents : Ethyl 3-(4-(tert-butyl)phenyl)propanoate plays a role in the synthesis of compounds with potential antimicrobial properties. For instance, the reaction of certain cyanide compounds with ethylchloroformate, followed by a series of reactions including with tert-butyloxy anhydride, leads to the formation of compounds that have been characterized and screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Preparation of Block Copolymers via ATRP and SFRP : In polymer science, this compound derivatives are used in the synthesis of block copolymers. This is done using atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), which allows for the creation of polymers with specific structures and properties (Tunca et al., 2001).
Fabrication of Phenyl-Butanone : In the synthesis of 4-phenyl-2-butanone, a compound important in medicinal chemistry, this compound can be involved in the process. This compound serves as a medium in the synthesis of medicines for reducing inflammation (Zhang, 2005).
Chemical Reactions and Syntheses : The compound also finds application in various chemical synthesis processes, such as the silylation reactions and the preparation of ketones. This demonstrates its utility as a reagent in organic chemistry for constructing complex molecules (Overman & Rishton, 2003).
Investigation in Toxicology : While not directly related to the compound's applications, studies investigating the metabolism and excretion of related compounds, such as tert-butyl glucuronide, provide insights into the broader chemical family's interaction with biological systems (Arndt et al., 2017).
Solubility Studies : Research on the solubility of related compounds in alcohols provides insights into the physical and chemical properties of this compound and its derivatives. Such studies are crucial in understanding the compound's behavior in various solvents (Domańska & Bogel-Łukasik, 2005).
Catalysis and Reactivity Studies : The compound also finds use in studies related to catalysis and reactivity, particularly in the transesterification processes in polymer chemistry. This highlights its role in facilitating chemical reactions (Hu & Lambla, 1994).
Propriétés
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVJKWSXOPITKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444065 | |
| Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130872-28-5 | |
| Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
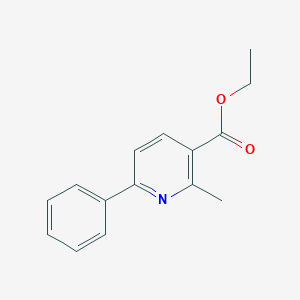

![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
